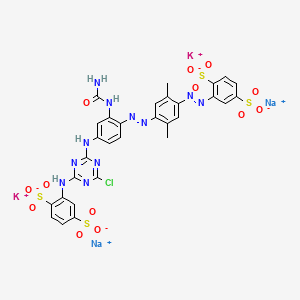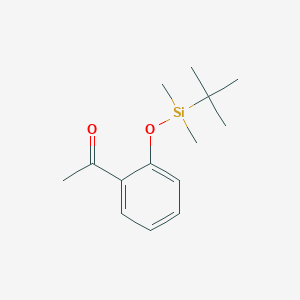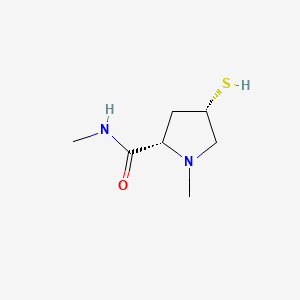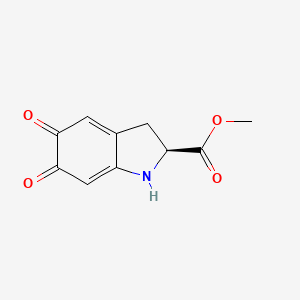
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in enzymatic assays. The compound is particularly useful in studying protease activity, including kallikreins and cathepsins.
Aplicaciones Científicas De Investigación
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study the activity of proteases such as kallikreins and cathepsins.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Pharmacology: Utilized in drug discovery to screen for protease inhibitors.
Molecular Biology: Applied in kinetic experiments to understand enzyme mechanisms.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide.
Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.
Common Reagents and Conditions
Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.
Comparación Con Compuestos Similares
Similar Compounds
- Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Uniqueness
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)






![[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium](/img/structure/B568182.png)
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)

